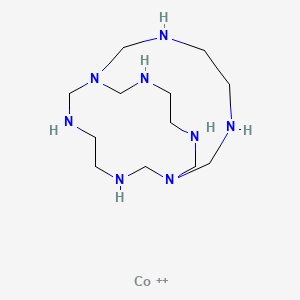![molecular formula C27H22N3O2+ B1229428 2-Hydroxy-1-(4-methylphenyl)-7-phenyl-3-(phenylmethyl)-4-pyrimido[1,2-b]pyridazin-5-iumone](/img/structure/B1229428.png)
2-Hydroxy-1-(4-methylphenyl)-7-phenyl-3-(phenylmethyl)-4-pyrimido[1,2-b]pyridazin-5-iumone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-1-(4-methylphenyl)-7-phenyl-3-(phenylmethyl)-4-pyrimido[1,2-b]pyridazin-5-iumone is a member of pyridazines and a ring assembly.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- The compound is involved in the synthesis of various derivatives, such as 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, highlighting its role in creating structurally diverse molecules (Soliman & El-Sakka, 2011).
- In similar research, the synthesis of 3-(4'-hydroxy-3'-methylphenyl)-5-[(substituted) phenyl]-4,5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives shows the adaptability of the compound for generating various pharmacologically active molecules (Yar et al., 2006).
Chemical Properties and Reactions
- A study on the tautomeric variety and methylation of related pyridazine compounds, including 6-hydroxy-5-methyl-3-pyridazinone, highlights the chemical stability and reactivity of this class of compounds (Katrusiak & Katrusiak, 2004).
- The creation of 5-hydroxy-3(2H)-pyridazinone derivatives as HCV NS5B polymerase inhibitors demonstrates the compound’s potential in antiviral research, especially for treating hepatitis C (Zhou et al., 2008).
Pharmacological Applications
- Synthesis of furobenzopyrones and evaluation for antiviral activity against viruses such as Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I) indicates its significance in developing new antiviral agents (Pandey et al., 2004).
- Investigation into 5-hydroxy-3(2H)-pyridazinone derivatives for genotype 1 HCV NS5B polymerase inhibition, focusing on drug metabolism and pharmacokinetics, highlights its potential in creating effective antiviral drugs with improved pharmacological profiles (Sergeeva et al., 2008).
Propiedades
Nombre del producto |
2-Hydroxy-1-(4-methylphenyl)-7-phenyl-3-(phenylmethyl)-4-pyrimido[1,2-b]pyridazin-5-iumone |
|---|---|
Fórmula molecular |
C27H22N3O2+ |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
3-benzyl-2-hydroxy-1-(4-methylphenyl)-7-phenylpyrimido[1,2-b]pyridazin-1-ium-4-one |
InChI |
InChI=1S/C27H21N3O2/c1-19-12-14-22(15-13-19)29-25-17-16-24(21-10-6-3-7-11-21)28-30(25)27(32)23(26(29)31)18-20-8-4-2-5-9-20/h2-17H,18H2,1H3/p+1 |
Clave InChI |
QJAKIKKJMJHLET-UHFFFAOYSA-O |
SMILES |
CC1=CC=C(C=C1)[N+]2=C3C=CC(=NN3C(=O)C(=C2O)CC4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC=C(C=C1)[N+]2=C3C=CC(=NN3C(=O)C(=C2O)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



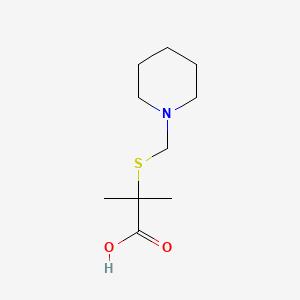
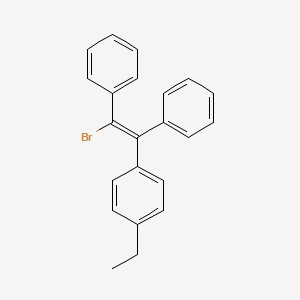
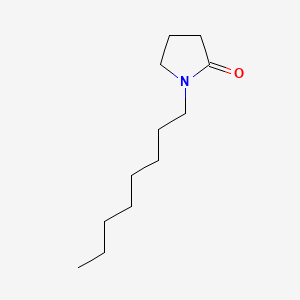

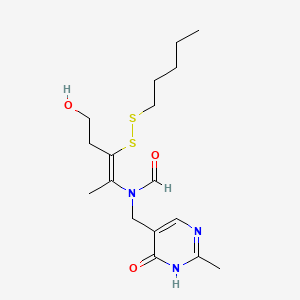

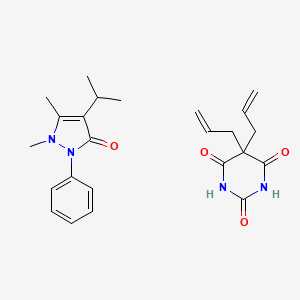

![[(2R,3S,4R,5R)-5-(2-amino-1-methyl-6-sulfanylidenepurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1229360.png)
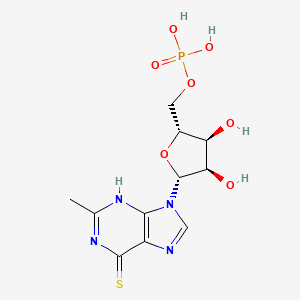
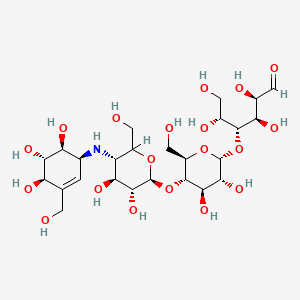

![N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide](/img/structure/B1229364.png)
